molecular formula C27H32N4O B5023982 N-{1-[1-(9H-fluoren-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide

N-{1-[1-(9H-fluoren-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide

Cat. No. B5023982
M. Wt: 428.6 g/mol
InChI Key: MKJQURRFLSEDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a fluorenylmethyl group, a piperidinyl group, a pyrazolyl group, and a butanamide group. Fluorenylmethyl groups are often used as protecting groups in organic synthesis, particularly in peptide synthesis . Piperidine is a common motif in many pharmaceuticals and is used as a building block in organic synthesis . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring containing three carbon atoms, and two adjacent nitrogen atoms . Butanamide is a simple amide which has a carboxamide group attached to a butyl chain .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different group. The exact method would depend on the desired final structure and the starting materials available. It’s difficult to provide a detailed synthesis analysis without more specific information .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorenylmethyl group is a large, rigid, and planar group, which could have significant effects on the overall shape and properties of the molecule . The piperidinyl group is a six-membered ring containing one nitrogen atom, which could be involved in hydrogen bonding and other interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The fluorenylmethyl group is relatively unreactive, but could potentially be removed under certain conditions to reveal a reactive site . The piperidinyl group could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific structure and the solvent used .

Mechanism of Action

Without more specific information about the intended use of this compound, it’s difficult to speculate about its mechanism of action. If it’s intended for use as a pharmaceutical, the mechanism would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a pharmaceutical, further studies would likely focus on its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[2-[1-(9H-fluoren-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O/c1-19(2)15-27(32)29-26-9-12-28-31(26)23-10-13-30(14-11-23)18-20-7-8-25-22(16-20)17-21-5-3-4-6-24(21)25/h3-9,12,16,19,23H,10-11,13-15,17-18H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJQURRFLSEDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=NN1C2CCN(CC2)CC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.